![molecular formula C20H18ClN5O2 B1663181 1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine CAS No. 144301-94-0](/img/structure/B1663181.png)
1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for BMS-180448 are not extensively detailed in the available literature. it is known that the compound is a potassium channel opener, and its synthesis likely involves the incorporation of specific functional groups that facilitate this activity . Industrial production methods would typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
BMS-180448 undergoes several types of chemical reactions, primarily involving its interaction with potassium channels. The compound is known to activate potassium conductance, which is a key reaction in its cardioprotective effects . Common reagents and conditions used in these reactions include glyburide, which can inhibit the effects of BMS-180448, indicating its interaction with ATP-sensitive potassium channels . Major products formed from these reactions include increased potassium fluxes and improved cardiac function .
Scientific Research Applications
BMS-180448 has been extensively studied for its cardioprotective effects. It has shown significant efficacy in reducing myocardial infarct size and improving cardiac function during ischemia and reperfusion injury . The compound is also being investigated for its potential use in treating other cardiovascular diseases, given its ability to selectively dilate coronary vascular beds without causing significant hypotension . Additionally, BMS-180448’s unique mechanism of action makes it a valuable tool in research focused on potassium channel modulation and cardiac protection .
Mechanism of Action
BMS-180448 exerts its effects by activating ATP-sensitive potassium channels in cardiac and vascular smooth muscle . This activation leads to increased potassium conductance, which helps protect the heart during ischemic events by reducing calcium overload and preserving cellular energy . The compound’s cardioprotective effects are independent of action potential shortening, suggesting a unique mechanism that differentiates it from other potassium channel openers .
Comparison with Similar Compounds
BMS-180448 is often compared to cromakalim, another potassium channel opener. While both compounds exhibit cardioprotective effects, BMS-180448 is less potent in lowering blood pressure and has more selective vascular effects . This selectivity makes BMS-180448 a safer option for patients, as it reduces the risk of hypotension and arrhythmias . Other similar compounds include pinacidil and nicorandil, which also activate potassium channels but differ in their potency and side effect profiles .
Properties
CAS No. |
144301-94-0 |
|---|---|
Molecular Formula |
C20H18ClN5O2 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine |
InChI |
InChI=1S/C20H18ClN5O2/c1-20(2)18(27)17(15-9-12(10-22)3-8-16(15)28-20)26-19(24-11-23)25-14-6-4-13(21)5-7-14/h3-9,17-18,27H,1-2H3,(H2,24,25,26)/t17-,18+/m1/s1 |
InChI Key |
VLICJSLDCJXZBG-MSOLQXFVSA-N |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C |
Synonyms |
1-(4-chlorophenyl)-3-cyano-2-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)guanidine BMS 180426 BMS 180448 BMS-180426 BMS-180448 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


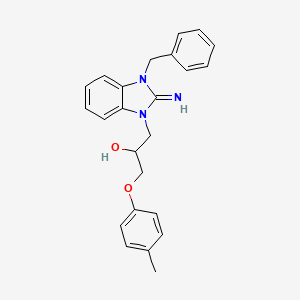
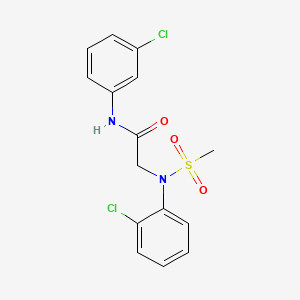

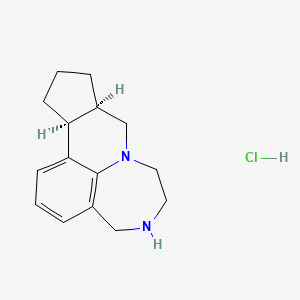
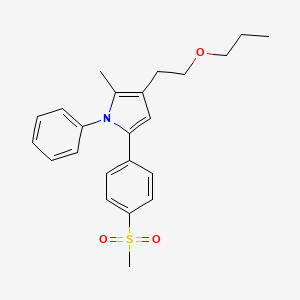
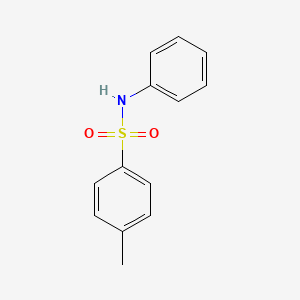
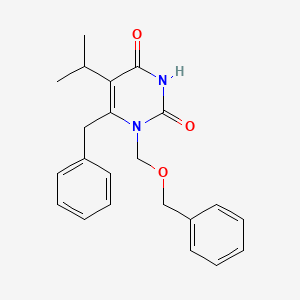
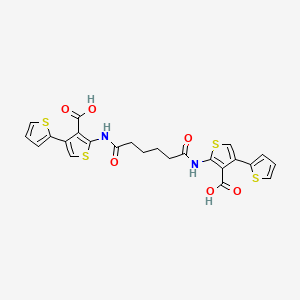
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate](/img/structure/B1663113.png)
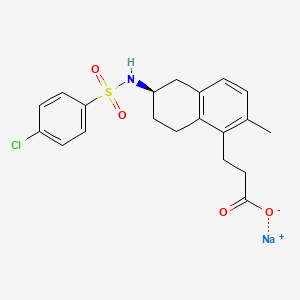
![6-[(4-chlorophenyl)sulfonyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1663118.png)
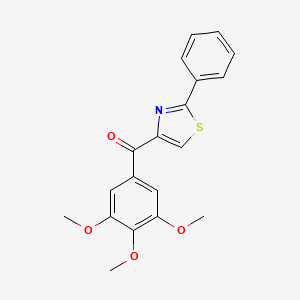
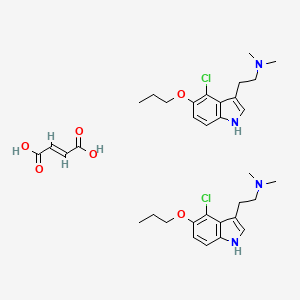
![[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride](/img/structure/B1663121.png)
